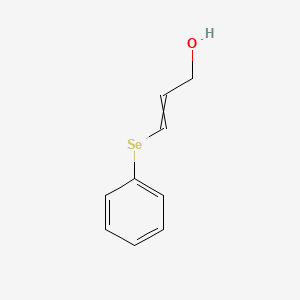![molecular formula C31H24 B14425442 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene CAS No. 83756-10-9](/img/structure/B14425442.png)
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetraphenylbicyclo[221]hepta-2,5-diene is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its stability and the presence of four phenyl groups attached to the bicyclo[221]hepta-2,5-diene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, a well-known cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its stable bicyclic structure.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can participate in π-π interactions, while the bicyclic core provides rigidity and stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Norbornadiene: A related bicyclic compound with similar structural features but lacking the phenyl groups.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: Another bicyclic compound with carboxylic acid groups instead of phenyl groups.
Uniqueness
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of four phenyl groups, which enhance its stability and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
83756-10-9 |
|---|---|
Formule moléculaire |
C31H24 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2,3,5,6-tetraphenylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C31H24/c1-5-13-22(14-6-1)28-26-21-27(29(28)23-15-7-2-8-16-23)31(25-19-11-4-12-20-25)30(26)24-17-9-3-10-18-24/h1-20,26-27H,21H2 |
Clé InChI |
GTWBZMZKXMZPNZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(=C(C1C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)
![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)
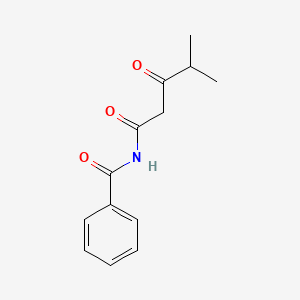
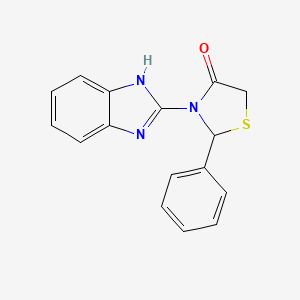
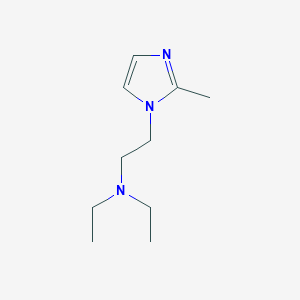
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
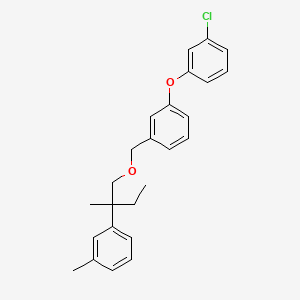
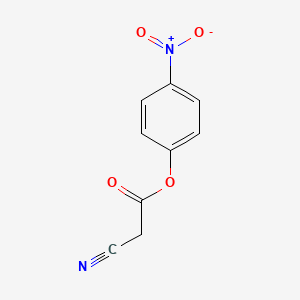
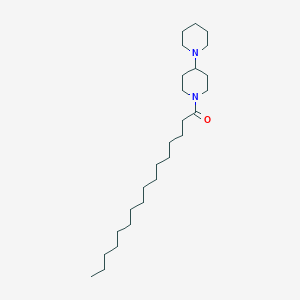
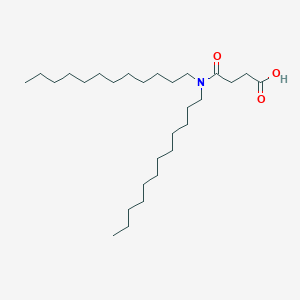
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
